molecular formula C11H7Cl3N2O2 B12078209 (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate CAS No. 650592-20-4

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate

Katalognummer: B12078209
CAS-Nummer: 650592-20-4
Molekulargewicht: 305.5 g/mol
InChI-Schlüssel: XZEOYGPUEQKENL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a dichloro-substituted imidazole ring attached to a chlorobenzoate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate typically involves the reaction of 4,5-dichloroimidazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,5-dichloro-1H-imidazol-1-yl)methyl 4-chlorobenzoate is unique due to the presence of both dichloro-substituted imidazole and chlorobenzoate moieties. This combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry .

Eigenschaften

CAS-Nummer

650592-20-4

Molekularformel

C11H7Cl3N2O2

Molekulargewicht

305.5 g/mol

IUPAC-Name

(4,5-dichloroimidazol-1-yl)methyl 4-chlorobenzoate

InChI

InChI=1S/C11H7Cl3N2O2/c12-8-3-1-7(2-4-8)11(17)18-6-16-5-15-9(13)10(16)14/h1-5H,6H2

InChI-Schlüssel

XZEOYGPUEQKENL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)OCN2C=NC(=C2Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.